REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[S:11][CH:12]=[CH:13][N:14]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].C([Li])CCC.CCCCCC.[CH:26](N1CCOCC1)=[O:27]>CCOCC>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:10]2[S:11][C:12]([CH:26]=[O:27])=[CH:13][N:14]=2)=[CH:8][CH:9]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
19.9 mmol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C=1SC=CN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
29.9 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)N1CCOCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
a stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise over 1 hour to
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at −78° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
the mixture is washed with saturated aqueous NaHCO3 (30 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C=1SC(=CN1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |